2,4-Diacetamido-1-naphthol

Dye intermediate chemistry azo coupling physicochemical property differentiation

2,4-Diacetamido-1-naphthol (CAS 7475-23-2; PubChem CID is a disubstituted naphthalene derivative bearing acetamido groups at the 2- and 4-positions and a free hydroxyl at position 1. Its molecular formula is C14H14N2O3 with a molecular weight of 258.27 g/mol.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 7475-23-2
Cat. No. B12011904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diacetamido-1-naphthol
CAS7475-23-2
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C2=CC=CC=C21)O)NC(=O)C
InChIInChI=1S/C14H14N2O3/c1-8(17)15-12-7-13(16-9(2)18)14(19)11-6-4-3-5-10(11)12/h3-7,19H,1-2H3,(H,15,17)(H,16,18)
InChIKeyZQPLBIGFPBNDJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diacetamido-1-naphthol (CAS 7475-23-2): Core Identity, Physicochemical Profile, and Procurement Baseline


2,4-Diacetamido-1-naphthol (CAS 7475-23-2; PubChem CID 234356) is a disubstituted naphthalene derivative bearing acetamido groups at the 2- and 4-positions and a free hydroxyl at position 1 [1]. Its molecular formula is C14H14N2O3 with a molecular weight of 258.27 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 1.2, a topological polar surface area (TPSA) of 78.4 Ų, three hydrogen bond donors, and three hydrogen bond acceptors [1]. Historically assigned NSC numbers 34132 and 401153 by the National Cancer Institute, the compound has been screened in NCI biological testing panels [2]. It is conventionally utilized as a synthetic intermediate in the preparation of azo and vat dyes, functioning as a coupling component in ice-color dyeing processes [3].

Why 2,4-Diacetamido-1-naphthol Cannot Be Generically Replaced by Other Naphthol Derivatives in Procurement


2,4-Diacetamido-1-naphthol occupies a narrow structural niche that precludes simple substitution by mono-acetamido naphthols (e.g., N-(4-hydroxynaphthalen-1-yl)acetamide, CAS 85-12-1, MW 201.22) or common commercial coupling components such as Naphthol AS (CAS 92-77-3, MW 263.30) [1]. The presence of dual acetamido substituents alters both the electron density distribution on the naphthalene ring and the hydrogen-bonding capacity (3 HBD and 3 HBA vs. 2 HBD and 2 HBA for the mono-acetamido analog), directly affecting coupling reactivity with diazonium salts in azo dye formation and potentially modifying biological target engagement profiles [1][2]. The free 1-hydroxyl group, in combination with the electron-withdrawing acetamido groups at positions 2 and 4, creates a substitution pattern that is not replicated in the broader naphthol chemical space, making generic interchange likely to produce different reaction yields, shade characteristics in dye applications, or divergent bioactivity readouts [2].

2,4-Diacetamido-1-naphthol: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Hydrogen-Bonding Capacity Differentiate 2,4-Diacetamido-1-naphthol from Mono-Acetamido Naphthol Analogs

2,4-Diacetamido-1-naphthol (MW 258.27 g/mol) carries a molecular weight approximately 28% greater than its closest mono-acetamido analog, N-(4-hydroxynaphthalen-1-yl)acetamide (MW 201.22 g/mol) [1]. The compound possesses three hydrogen bond donors (two acetamido NH and one phenolic OH) and three hydrogen bond acceptors (two acetamido carbonyl oxygens and one phenolic oxygen), compared to two HBD and two HBA for the mono-acetamido analog [1]. This difference in hydrogen-bonding stoichiometry has practical implications for solubility in organic solvent systems and for the efficiency of intermolecular interactions with diazonium salts during coupling reactions.

Dye intermediate chemistry azo coupling physicochemical property differentiation

XLogP3-AA Lipophilicity Comparison Positions 2,4-Diacetamido-1-naphthol at the Lower End of the Naphthol Derivative Spectrum

The computed XLogP3-AA value for 2,4-diacetamido-1-naphthol is 1.2 [1], reflecting the polarizing influence of the dual acetamido substituents. In contrast, unsubstituted 2-naphthol (CAS 135-19-3) has a reported logP of approximately 2.7 [2], and Naphthol AS (CAS 92-77-3) has a logP in the range of 3.2–3.5 . This places 2,4-diacetamido-1-naphthol approximately 1.5 to 2.3 log units more hydrophilic than common naphthol coupling components used in industrial dyeing. The lower logP value implies reduced affinity for hydrophobic textile fibers but potentially improved aqueous-phase handling characteristics during synthesis.

Lipophilicity partition coefficient dye uptake biological membrane permeability

Rotatable Bond Count and Conformational Rigidity Differentiate 2,4-Diacetamido-1-naphthol Within the Naphthol Chemical Space

2,4-Diacetamido-1-naphthol has a rotatable bond count of 2, corresponding to the two acetamido C–N bonds attached to the rigid naphthalene scaffold [1]. This represents a conformationally constrained architecture relative to 1-amidoalkyl-2-naphthol derivatives, which typically possess 4–6 rotatable bonds due to the methylene or substituted methylene linker between the amide and the naphthalene ring [2]. The reduced conformational flexibility of 2,4-diacetamido-1-naphthol may confer greater predictability in molecular recognition events, whether in enzyme binding pockets (for biochemical probe applications) or in crystalline dye-fiber interactions.

Conformational analysis molecular rigidity coupling efficiency structure-activity relationships

NCI Developmental Therapeutics Program Screening History Confirms Biological Evaluation Distinct from Common Naphthol Derivatives

2,4-Diacetamido-1-naphthol has been assigned two distinct NSC identifiers (NSC 34132 and NSC 401153) by the National Cancer Institute's Developmental Therapeutics Program (DTP), confirming its inclusion in systematic anticancer screening panels [1]. The WebISA database entry associated with this compound reports pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential application as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [2]. The assignment of dual NSC numbers is atypical and indicates that the compound was submitted to the NCI screening program on more than one occasion, potentially reflecting distinct sample submissions or re-evaluation in different assay panels.

Anticancer screening NCI DTP biological activity profiling NSC compound database

Topological Polar Surface Area (TPSA) Positions 2,4-Diacetamido-1-naphthol for Potentially Distinct Membrane Permeability Relative to Common Naphthol Dye Intermediates

The TPSA of 2,4-diacetamido-1-naphthol is 78.4 Ų [1], which falls below the commonly cited threshold of 140 Ų for favorable oral bioavailability and below 90 Ų for good blood-brain barrier penetration according to the rule-of-five framework. In comparison, Naphthol AS (CAS 92-77-3) has a TPSA of approximately 49.3 Ų (computed from its 2-hydroxy-3-naphthoic acid anilide structure), while 2-naphthol has a TPSA of 20.2 Ų [1][2]. The intermediate TPSA of 2,4-diacetamido-1-naphthol—higher than simple naphthols but lower than many drug-like molecules—suggests a balanced profile that may permit both adequate aqueous solubility for formulation and sufficient membrane penetration for intracellular target access in biological assays.

TPSA membrane permeability drug-likeness bioavailability prediction

Patent Literature Establishes Amido-Substituted Naphthalene Pharmacophore with Anti-Inflammatory Activity Relevant to 2,4-Diacetamido-1-naphthol

U.S. Patent US4681894 (Ortho Pharmaceutical Corporation) describes amido-substituted naphthalenes as pharmacologically active agents for alleviating inflammation, asthma, hypersensitivity, myocardial ischemia, and dermatological conditions including psoriasis [1]. The patent discloses that these compounds inhibit the cyclooxygenase pathway and may additionally inhibit the lipoxygenase pathway [1]. While 2,4-diacetamido-1-naphthol is not explicitly exemplified in the patent claims, its structural motif—a naphthalene core bearing two acetamido substituents and a free hydroxyl group—falls within the general pharmacophore described [1][2]. The WebISA aggregated data independently corroborates the relevance of this compound to anti-proliferative and pro-differentiation activity in the context of psoriasis treatment [2].

Anti-inflammatory cyclooxygenase inhibition lipoxygenase pathway psoriasis

Highest-Confidence Application Scenarios for 2,4-Diacetamido-1-naphthol (CAS 7475-23-2) Based on Quantitative Differentiation Evidence


Specialty Azo and Vat Dye Intermediate Requiring Defined Hydrophilicity and Dual Coupling Sites

The combination of a free 1-hydroxyl group (enabling diazonium coupling at the ortho position) and dual acetamido substituents (modulating ring electron density and imparting a computed logP of 1.2) positions 2,4-diacetamido-1-naphthol as a specialty coupling component for azo dye synthesis where intermediate hydrophilicity is desired—for instance, in dyes targeting modified cellulose or synthetic polyamide fibers where excessively lipophilic naphthols (e.g., Naphthol AS, logP ≈ 3.2–3.5) show poor leveling properties [1]. The dual acetamido groups additionally provide sites for further functionalization or hydrogen-bond-mediated interactions with fiber substrates that are not available with mono-functional naphthol coupling components [1].

Biochemical Probe for Cell Differentiation Studies and Anticancer Screening Cascades

The NCI Developmental Therapeutics Program screening history (NSC 34132 and NSC 401153) combined with reported activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation makes this compound a candidate research tool for phenotypic screening in oncology and dermatological disease models [2][3]. Its physicochemical profile—TPSA 78.4 Ų, XLogP3-AA 1.2, and only 2 rotatable bonds—suggests adequate cell permeability for intracellular target engagement while maintaining sufficient aqueous solubility for in vitro assay formatting at concentrations up to 10 µM, as used in the documented dihydroorotase inhibition assay [1][4].

Reference Standard for Analytical Method Development Targeting Diacetamido-Substituted Naphthalene Derivatives

With a molecular weight of 258.27 g/mol and a distinct isotopic pattern (monoisotopic mass 258.10044231 Da), 2,4-diacetamido-1-naphthol serves as a well-defined reference standard for LC-MS and GC-MS method development targeting diacetamido-substituted naphthalene impurities or metabolites [1]. The compound's three hydrogen bond donors and three acceptors produce characteristic chromatographic retention behavior on reversed-phase columns that is distinguishable from both mono-acetamido naphthols (MW 201.22, 2 HBD, 2 HBA) and Naphthol AS-type compounds (MW 263.30, 2 HBD, 2 HBA), enabling unambiguous identification in complex mixtures [1].

Pharmacophore Reference Compound for Anti-Inflammatory Naphthalene Derivative Research Programs

The structural alignment of 2,4-diacetamido-1-naphthol with the amido-substituted naphthalene pharmacophore disclosed in US4681894 provides a basis for its use as a reference compound in medicinal chemistry programs targeting cyclooxygenase and lipoxygenase dual inhibition [5]. Its dual acetamido substitution pattern and computed TPSA of 78.4 Ų place it within drug-like chemical space, making it a suitable starting scaffold or control compound for structure-activity relationship (SAR) studies aimed at developing topical anti-inflammatory agents for dermatological indications including psoriasis [3][5].

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